3-Methoxythiophene
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of 3-methoxythiophene has been studied through various spectroscopic techniques. Its structure is characterized by the presence of a thiophene ring with a methoxy functional group at the 3-position, which influences its electronic properties and reactivity. Spectroscopic analysis, including NMR and UV-Vis, provides insights into its structural characteristics and the effect of the methoxy group on the thiophene's electronic structure.
Chemical Reactions and Properties
3-Methoxythiophene undergoes a variety of chemical reactions that are typical of thiophene derivatives, such as electropolymerization, which can be used to synthesize polythiophenes with desirable electronic properties. The electropolymerization process can be tailored to produce poly(3-methoxythiophene) with specific properties by adjusting the electrolyte composition and polymerization conditions. This versatility enables the production of materials with applications in organic electronics and optoelectronics (M. Fall et al., 1998).
Scientific Research Applications
Electrochemical Sensors and Batteries : Films of oligomeric 3-methoxythiophene can bind and release anions like salicylate and ferricyanide, which is beneficial for applications in electrochemical sensors and batteries (Chang & Miller, 1988).
Electronics and Energy Storage : Poly-3-alkyl- and 3-methoxythiophenes are known for their high conductivities and excellent solubility properties, making them suitable for use in electronics and energy storage (Thémans, André, & Brédas, 1987).
Electronic Industry Synthesis : The direct C-H arylation of 3-methoxythiophene catalyzed by Pd allows efficient synthesis of π-alkoxy-oligothiophene derivatives, applicable in the electronic industry (Borghese, Geldhof, & Antoine, 2006).
Organic-Based Electronics : The synthesis of PMoT-P3HT, a solution processible poly(3-methoxythiophene)-co-poly(3-hexylthiophene) copolymer, shows improved solubility in organic solvents and potential for organic-based electronics (Minkler et al., 2019).
Meat-Flavouring Compounds : The catalytic synthesis of 3-alkoxythiophene by anhydrous potassium bisulfate results in various meat-flavouring compounds with high yields (Huang, Yu, & SU, 2006).
Conductive Properties in Electronic Devices : 3-Methoxythiophene-based polymer films exhibit p-type intrinsic conduction, useful as a conductor in electronic devices (Drachev et al., 2005).
Safety And Hazards
3-Methoxythiophene is classified as a flammable liquid (Category 3) . It has a hazard statement of H226, indicating that it is a flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and using explosion-proof electrical/ventilating/lighting equipment .
Future Directions
The rubbing effect observed for oligo(3-methoxythiophene), i.e., the edge-on orientation effect, is expected to contribute to the development of new organic electronics . Future studies will focus on the effect of the chemical composition of the rubbing substrate on the molecular orientations of the resulting layers .
properties
IUPAC Name |
3-methoxythiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6OS/c1-6-5-2-3-7-4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSKGCVUDQRZSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
96299-24-0 | |
Record name | Thiophene, 3-methoxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96299-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40170014 | |
Record name | Thiophene, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxythiophene | |
CAS RN |
17573-92-1 | |
Record name | 3-Methoxythiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17573-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophene, 3-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017573921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxythiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.228 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Methoxy-thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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